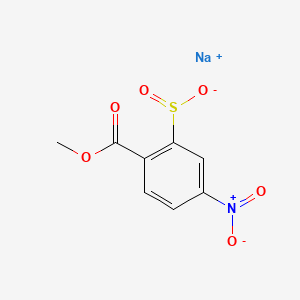
Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is an organic compound with a complex structure that includes a methoxycarbonyl group, a nitro group, and a sulfinate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate typically involves the nitration of methyl benzoate followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is usually isolated through crystallization or precipitation methods, followed by purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate can undergo oxidation reactions, often resulting in the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfinate group can act as a nucleophile in substitution reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Sodium 2-(methoxycarbonyl)-4-nitrobenzene-1-sulfinate: Similar structure but with the nitro group in a different position.
Sodium 2-(methoxycarbonyl)-5-aminobenzene-1-sulfinate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a methoxycarbonyl group, a nitro group, and a sulfinate group provides a distinct set of chemical properties that can be leveraged in various scientific and industrial contexts.
Properties
Molecular Formula |
C8H6NNaO6S |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
sodium;2-methoxycarbonyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H7NO6S.Na/c1-15-8(10)6-3-2-5(9(11)12)4-7(6)16(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
HOWIPXCQKHSYJA-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)
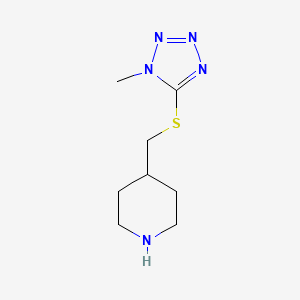

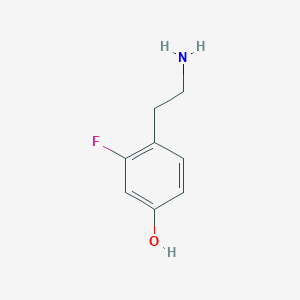
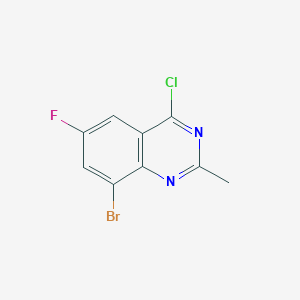
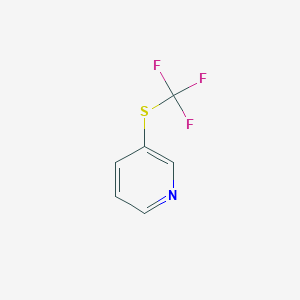
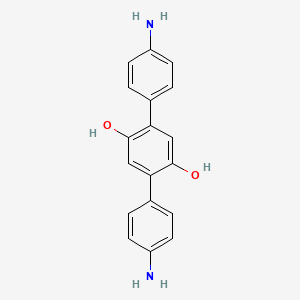
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)
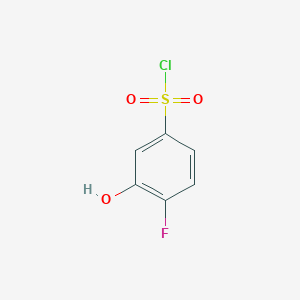
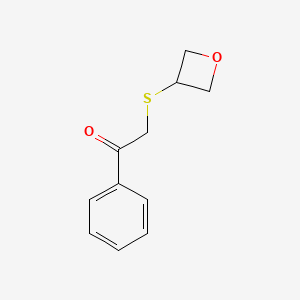
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
